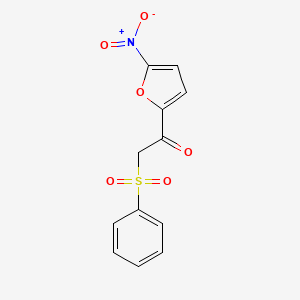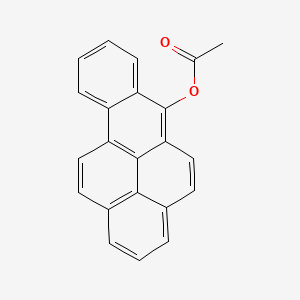
BENZO(a)PYREN-6-OL, ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[a]pyren-6-yl acetate is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon This compound is known for its complex structure, consisting of five fused benzene rings Benzo[a]pyrene is a well-known environmental pollutant, primarily formed during the incomplete combustion of organic matter
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[a]pyren-6-yl acetate typically involves the acetylation of benzo[a]pyrene. One common method is the Friedel-Crafts acylation, where benzo[a]pyrene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods
Industrial production of benzo[a]pyren-6-yl acetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[a]pyren-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert benzo[a]pyren-6-yl acetate to less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Epoxides, quinones, and hydroxylated derivatives.
Reduction: Simplified hydrocarbons with fewer aromatic rings.
Substitution: Halogenated and nitrated derivatives of benzo[a]pyren-6-yl acetate.
Aplicaciones Científicas De Investigación
Benzo[a]pyren-6-yl acetate is used in various scientific research fields:
Chemistry: Studying the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology: Investigating the biological effects and toxicity of polycyclic aromatic hydrocarbons.
Medicine: Exploring potential therapeutic applications and understanding the compound’s role in carcinogenesis.
Industry: Developing materials with specific electronic and photophysical properties.
Mecanismo De Acción
Benzo[a]pyren-6-yl acetate exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, the compound translocates to the nucleus, where it influences the expression of various genes involved in xenobiotic metabolism, oxidative stress response, and inflammation. This pathway plays a crucial role in mediating the toxicological effects of benzo[a]pyren-6-yl acetate, including its carcinogenic potential.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[a]pyrene: The parent compound, known for its high toxicity and carcinogenicity.
Chrysene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer benzene rings.
Dibenz[a,h]anthracene: A compound with a similar fused ring structure and known carcinogenic properties.
Uniqueness
Benzo[a]pyren-6-yl acetate is unique due to its specific acetylated structure, which influences its reactivity and biological interactions. The presence of the acetate group can alter the compound’s solubility, stability, and ability to interact with biological targets compared to its parent compound, benzo[a]pyrene.
Propiedades
Número CAS |
53555-67-2 |
|---|---|
Fórmula molecular |
C22H14O2 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
benzo[b]pyren-6-yl acetate |
InChI |
InChI=1S/C22H14O2/c1-13(23)24-22-18-8-3-2-7-16(18)17-11-9-14-5-4-6-15-10-12-19(22)21(17)20(14)15/h2-12H,1H3 |
Clave InChI |
PSUANBYSDSSXCT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B11946876.png)
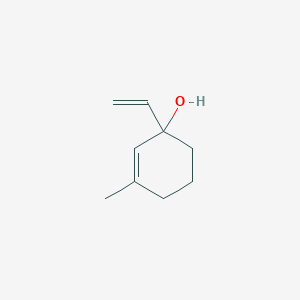
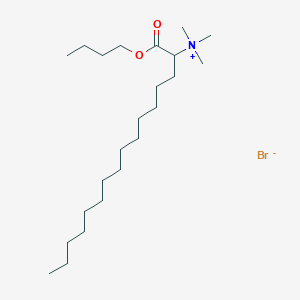

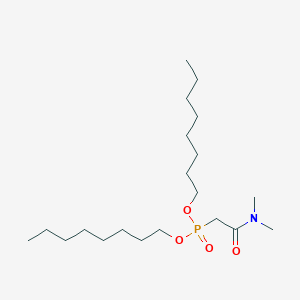
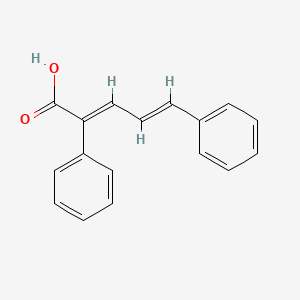

![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)

